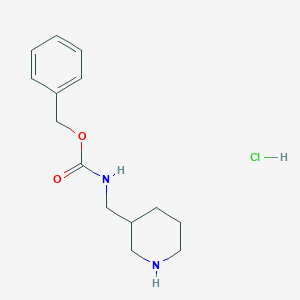
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride
Overview
Description
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride consists of a benzyl group attached to a carbamate group, which is further connected to a piperidine ring . The molecular weight is 284.782 Da .Physical And Chemical Properties Analysis
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride has a molecular weight of 234.29 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride can serve as a starting material for synthesizing various piperidine derivatives, which are key components in over twenty classes of drugs .
Cholinesterase Inhibition
This compound is particularly significant in the inhibition of cholinesterase receptors, which is essential for treating conditions like Alzheimer’s disease. The benzyl-piperidine group is known to bind effectively to the catalytic site of the AChE enzyme, interacting with key amino acids for successful inhibition .
Development of Anticancer Agents
Piperidine byproducts, including those derived from Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride, exhibit pharmacophoric features that are utilized in anticancer therapies. Their structural properties allow them to interact with biological targets relevant to cancer treatment .
Antiviral Research
The structural versatility of piperidine derivatives makes them suitable candidates for antiviral drug development. Researchers can modify the benzyl (piperidin-3-ylmethyl)carbamate hydrochloride molecule to target specific viral proteins or replication mechanisms .
Analgesic and Anti-inflammatory Applications
Due to its piperidine core, this compound can be used to develop analgesic and anti-inflammatory drugs. Its derivatives can modulate pain pathways and inflammatory responses, providing potential treatments for chronic pain and inflammatory diseases .
Neuroprotective Therapies
The piperidine moiety is often associated with neuroprotective properties. Derivatives of Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride could be explored for their potential in protecting neuronal cells against damage or degeneration .
Antipsychotic Medications
Piperidine derivatives have been used in the design of antipsychotic drugs. The structural flexibility of Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride allows for the creation of compounds that can interact with neurotransmitter systems implicated in psychiatric disorders .
Cardiovascular Drug Development
The pharmacological activity of piperidine derivatives extends to cardiovascular drugs. Compounds derived from Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride could be investigated for their efficacy in treating hypertension and other cardiovascular conditions .
Mechanism of Action
Safety and Hazards
Safety data indicates that Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride may cause skin irritation (H317) and eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
benzyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACXIWCHAVQVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)
![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)




![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)